6-Ethyl-4-phenylchroman-2-one
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Description
6-Ethyl-4-phenylchroman-2-one (6-EPC) is a naturally occurring compound that is found in many plant species. It is a chromanone, a type of chemical compound that contains a chroman ring and a ketone group. 6-EPC is a major component of the essential oils of various plants, including lavender, rosemary, and oregano. It has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and fragrances.
Scientific research applications
Chemical Synthesis and Reactions
6-Ethyl-4-phenylchroman-2-one and its derivatives are significant in chemical synthesis and reactions. The research conducted by Zhu, Lan, and Kwon (2003) highlights the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a reaction that emphasizes the significance of ethyl derivatives in regioselective synthesis and diastereoselectivity (Zhu et al., 2003). Fernandes and colleagues (2016) further support the chemical versatility of this compound through their work on novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, showcasing the chromone scaffold's ability to bind to multiple targets and its use in drug discovery and library design (Fernandes et al., 2016).
Solvatochromism Studies
Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds, demonstrating the role of molecular structures like 6-Ethyl-4-phenylchroman-2-one in understanding solvent interactions and polarity, which is pivotal in fields like photochemistry and molecular electronics (Tada, Novaki, & Seoud, 2000).
Pharmacological Research
In pharmacological research, Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor related to 6-Ethyl-4-phenylchroman-2-one, marking its significance in the development of therapeutic agents and pharmacological research tools (Croston et al., 2002).
Crystallography and Molecular Structure Studies
The compound's derivatives also find importance in crystallography and molecular structure studies. Sambyal et al. (2011) and Kaur et al. (2012) utilized derivatives of 6-Ethyl-4-phenylchroman-2-one to analyze crystal structures, shedding light on molecular conformations and interactions which are crucial in material science and drug design (Sambyal et al., 2011), (Kaur et al., 2012).
properties
IUPAC Name |
6-ethyl-4-phenyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJVGHAHFCJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-phenylchroman-2-one |
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